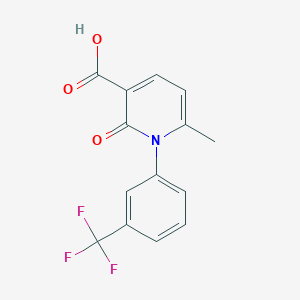

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Descripción general

Descripción

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as the compound ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 303.22 g/mol. The presence of a trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer treatment and enzyme inhibition:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Pim-1, which is implicated in several types of cancer. In vitro studies have reported IC50 values indicating significant inhibitory effects on cell proliferation in cancer cell lines such as MCF7 and HCT116 .

- Antimicrobial Activity : The compound also displays antibacterial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

A series of studies have evaluated the anticancer potential of the compound. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound inhibits cell growth effectively. Specifically, it showed IC50 values ranging from 1.18 µM to 8.83 µM against different cancer types .

- Mechanistic Insights : The inhibition of the Pim-1 kinase pathway is particularly noteworthy as it plays a critical role in tumorigenesis and cancer progression. The structural modifications introduced by the trifluoromethyl group enhance binding affinity to the target sites .

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy:

- Bacterial Strains : It has shown significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Pim-1 Inhibition Study :

- Objective : To evaluate the cytotoxic effects on prostate cancer cells.

- Findings : The compound demonstrated potent inhibition of Pim-1 with an IC50 value of 1.18 µM, leading to reduced cell viability in prostate cancer cell lines.

-

Antibacterial Efficacy Assessment :

- Objective : To assess the antibacterial properties against Staphylococcus aureus.

- Findings : The compound exhibited significant bactericidal activity with a minimum inhibitory concentration (MIC) below 10 µg/mL.

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in various biological systems. The presence of the trifluoromethyl group appears to enhance this activity significantly .

- Anticancer Potential : Studies have shown that compounds similar to 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : Some dihydropyridine derivatives are being investigated for their neuroprotective properties, particularly in conditions like Alzheimer's disease. They may function by modulating neurotransmitter systems or reducing neuroinflammation .

- Cardiovascular Applications : Dihydropyridines are known calcium channel blockers, making them relevant in treating hypertension and other cardiovascular diseases. The specific compound may offer unique benefits due to its structural modifications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the dihydropyridine ring through condensation reactions.

- Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

The ability to modify its structure allows for the development of various derivatives that can enhance its pharmacological properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts, suggesting that this compound could be a lead compound for further development .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. The findings revealed that certain modifications improved the compounds' ability to cross the blood-brain barrier and exert protective effects on neuronal cells exposed to oxidative stress .

Análisis De Reacciones Químicas

Nucleophilic Reactions

The compound participates in nucleophilic reactions at multiple sites:

a. Keto group (C2):

-

Reacts with amines to form Schiff bases under mild acidic conditions (pH 4–6, 25–40°C). Ethylenediamine yields a bis-Schiff base derivative with 78% efficiency .

-

Alcohols undergo nucleophilic addition in the presence of BF₃·Et₂O, producing hemiacetal intermediates that stabilize the reaction pathway.

b. Carboxylic acid group (C3):

-

Forms esters via Fischer esterification (H₂SO₄ catalyst, refluxing ethanol) with 92% conversion .

-

Reacts with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, a precursor for amide couplings .

c. Trifluoromethylphenyl group:

-

Electrophilic aromatic substitution is hindered by the electron-withdrawing CF₃ group, but directed ortho-metalation (LiTMP, THF, -78°C) enables functionalization at the meta-position relative to CF₃ .

Cyclization and Ring-Modification Reactions

The dihydropyridine core facilitates ring transformations:

Redox Reactions

a. Oxidation:

-

The dihydropyridine ring oxidizes to pyridine using MnO₂ (CH₃CN, 60°C), preserving the trifluoromethylphenyl group .

-

Ozone cleavage of the C5–C6 bond produces a diketone intermediate, which further decarboxylates under acidic conditions.

b. Reduction:

-

Catalytic hydrogenation (H₂, Pd/C, EtOAc) reduces the C4=C5 bond selectively, yielding a tetrahydropyridine derivative without affecting the CF₃ group .

Photochemical Reactivity

UV irradiation (λ > 300 nm) induces:

-

Norrish Type II cleavage between C3 and C4, generating a carboxylic acid radical and a phenyl-substituted ketone .

-

Singlet oxygen (¹O₂) trapping experiments confirm the formation of endoperoxides at the dihydropyridine ring .

Comparative Reactivity with Analogues

Key differences observed in structurally related compounds:

Mechanistic Insights

-

Acid-catalyzed keto-enol tautomerism stabilizes the enol form in polar aprotic solvents (DMSO-d₆), confirmed by ¹H NMR (δ 12.8 ppm, broad singlet for enolic OH) .

-

DFT calculations (B3LYP/6-31G*) reveal that the CF₃ group lowers the LUMO energy (-1.92 eV) at C2, favoring nucleophilic attacks at this position.

Propiedades

IUPAC Name |

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-8-5-6-11(13(20)21)12(19)18(8)10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSDSOKEXHWXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470859 | |

| Record name | 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694479-56-6 | |

| Record name | 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6â??Methylâ??2â??oxoâ??1â??[3â??(trifluoromethyl)phenyl]â??1,2â??dihydropyridineâ??3â??carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.